Desmethylraclopride

PET Radiochemistry Carbon-11 Labeling Dopamine D2 Receptor

Desmethylraclopride (DMR, CAS 119670-11-0) is an (S)-configured substituted benzamide that serves as the immediate phenolic precursor for the positron emission tomography (PET) radiotracer [¹¹C]raclopride [3.0.CO;2-X" target="_blank">1]. Unlike the parent antagonist raclopride, which exhibits sub-nanomolar affinity for dopamine D2/D3 receptors (Ki = 1.8 nM and 3.5 nM respectively), DMR possesses a free 6-hydroxy group that enables rapid O-[¹¹C]methylation, making it the indispensable starting material for D2 receptor neuroimaging studies.

Molecular Formula C14H18Cl2N2O3
Molecular Weight 333.2 g/mol
CAS No. 119670-11-0
Cat. No. B055812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylraclopride
CAS119670-11-0
Molecular FormulaC14H18Cl2N2O3
Molecular Weight333.2 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O
InChIInChI=1S/C14H18Cl2N2O3/c1-2-18-5-3-4-8(18)7-17-14(21)11-12(19)9(15)6-10(16)13(11)20/h6,8,19-20H,2-5,7H2,1H3,(H,17,21)
InChIKeyDPQOMEPZWBXAMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethylraclopride (CAS 119670-11-0): A Critical Dopamine D2 PET Radioligand Precursor


Desmethylraclopride (DMR, CAS 119670-11-0) is an (S)-configured substituted benzamide that serves as the immediate phenolic precursor for the positron emission tomography (PET) radiotracer [¹¹C]raclopride [1]. Unlike the parent antagonist raclopride, which exhibits sub-nanomolar affinity for dopamine D2/D3 receptors (Ki = 1.8 nM and 3.5 nM respectively), DMR possesses a free 6-hydroxy group that enables rapid O-[¹¹C]methylation, making it the indispensable starting material for D2 receptor neuroimaging studies [2]. Commercially available as a white to light yellow crystalline powder with a purity of ≥98% (HPLC) and a defined melting point of 221–225 °C, the (S)-enantiomer is the stereochemically required form for producing the biologically active radioligand .

Why Raclopride or Other D2 Antagonists Cannot Substitute for Desmethylraclopride in Radiochemical Synthesis


Attempting to substitute desmethylraclopride with raclopride or alternative D2 ligands for PET tracer production is chemically infeasible. Raclopride lacks a free phenolic hydroxyl group, precluding direct O-[¹¹C]methylation, which is the essential final step in [¹¹C]raclopride radiosynthesis [1]. Furthermore, even among desmethylraclopride forms, the counterion critically determines reaction efficiency: the widely available hydrobromide salt promotes the detrimental formation of volatile [¹¹C]methyl bromide, drastically reducing radiochemical yield compared to the triflate salt [2]. Similarly, generic 'high-purity' precursors from other D2 scaffolds (e.g., FLB 457 or epidepride precursors) cannot produce [¹¹C]raclopride, as they lack the precise 3,5-dichloro-2,6-dihydroxybenzamide pharmacophore required for D2/D3 binding and the methylation site for radiolabeling [3].

Quantitative Evidence for Desmethylraclopride Procurement and Differentiation


Triflate vs. Hydrobromide Salt: Superior Radiochemical Yield in [¹¹C]Raclopride Synthesis

Desmethylraclopride triflate (DMR·HOTf) is the preferred precursor form over the more common desmethylraclopride hydrobromide salt for [¹¹C]raclopride production. The triflate salt consistently achieves a radiochemical yield (RCY) of >40% (decay-corrected, based on [¹¹C]methyl triflate), whereas the hydrobromide salt yields are significantly lower due to the competing by-production of volatile [¹¹C]methyl bromide [1]. In a fully automated loop method, [¹¹C]raclopride was prepared from DMR·HOTf in over 40% RCY within 40 minutes from end of bombardment [1].

PET Radiochemistry Carbon-11 Labeling Dopamine D2 Receptor Radiochemical Yield Salt Form Optimization

[¹¹C]Methyl Triflate vs. [¹¹C]Methyl Iodide: Superior Radiochemical Yield and Reduced Precursor Mass Requirements

The radiolabelling of desmethylraclopride with [¹¹C]methyl triflate ([¹¹C]MeOTf) provides a substantially higher average radiochemical yield (55–65%, decay-corrected based on [¹¹C]MeOTf) compared to the conventional method using [¹¹C]methyl iodide [1]. Furthermore, the [¹¹C]MeOTf procedure requires significantly less precursor mass, avoids the use of dimethyl sulfoxide (DMSO) as a solvent, and shortens the total synthesis time to 35 minutes (including purification and formulation) [1]. An independent automated synthesis using [¹¹C]methyl iodide reported a lower average RCY of 51.3 ± 11.2% (decay-corrected, n=30) [2].

Carbon-11 Methylation [¹¹C]Methyl Triflate Radiochemical Purity Process Efficiency GMP Compliance

High Specific Activity of [¹¹C]Raclopride Derived from Desmethylraclopride Enables True Tracer-Dose PET Imaging

The specific activity (SA) of the final [¹¹C]raclopride product is a critical quality parameter that is directly dependent on the purity and handling of the desmethylraclopride precursor. Using (S)-O-desmethylraclopride, a fully automated production process consistently yielded [¹¹C]raclopride with a specific activity of 109 ± 20 GBq/µmol (measured at end of synthesis, n=30) [1]. This high SA ensures that the administered mass of raclopride is negligible (<1 µg), enabling true 'tracer-dose' conditions where receptor occupancy is <1%, which is essential for quantifying D2 receptor availability without perturbing the system [2].

Specific Activity PET Imaging D2 Receptor Occupancy Tracer Kinetics Quality Control

Enantiomeric Purity of (S)-Desmethylraclopride is Non-Negotiable for Producing the Pharmacologically Active (S)-[¹¹C]Raclopride

Only the (S)-enantiomer of desmethylraclopride yields the pharmacologically active (S)-[¹¹C]raclopride. Commercially available (S)-O-desmethylraclopride is specified with an optical rotation of [α]²⁰D = -30 to -33° (c=1, DMSO), confirming the required (S)-configuration . Racemic or (R)-desmethylraclopride would produce radiotracers with altered D2 receptor binding kinetics and reduced specific binding, as demonstrated by the 10- to 100-fold lower affinity of (R)-raclopride for D2 receptors compared to the (S)-enantiomer [1]. Chiral HPLC purity is routinely provided with commercial batches to ensure enantiomeric excess .

Chiral Purity Stereochemistry Dopamine D2 Receptor PET Radioligand Quality Specification

Chemical Purity of ≥98% (HPLC) Ensures Reproducible Methylation Kinetics and Minimizes Side-Product Formation

Leading commercial suppliers specify desmethylraclopride purity at ≥98.0% (HPLC, area%) with a melting point of 221.0–225.0 °C . The presence of >2% organic impurities, particularly those bearing unprotected nucleophilic groups, can compete with the desired O-[¹¹C]methylation reaction, generating radiochemical impurities that complicate HPLC purification and reduce the radiochemical purity (RCP) of the final [¹¹C]raclopride product below the >95–99% specification required for human use [1]. In published automated syntheses, the use of high-purity precursor consistently yielded [¹¹C]raclopride with >99% RCP [2].

Chemical Purity HPLC Radiochemical Impurities GMP Precursor Batch Consistency

Optimal Application Scenarios for Procuring Desmethylraclopride Based on Quantitative Evidence


Routine Clinical Production of [¹¹C]Raclopride for D2 Receptor PET Neuroimaging

Desmethylraclopride triflate is the precursor of choice for hospital-based cyclotron/PET centers producing [¹¹C]raclopride for human D2 receptor imaging in schizophrenia, Parkinson's disease, or antipsychotic drug occupancy studies. As demonstrated by Iwata et al. [1], the triflate salt form enables a radiochemical yield of >40% within a 40-minute synthesis, while avoiding the by-production of volatile [¹¹C]methyl bromide that plagues the hydrobromide salt. The high specific activity (109 ± 20 GBq/µmol) and >99% radiochemical purity [2] ensure compliance with tracer-dose requirements and pharmacopoeia standards.

Preclinical Rodent PET Studies Requiring High Molar Activity [¹¹C]Raclopride

Investigators using small-animal PET to quantify striatal D2 receptor density in transgenic mouse or rat models (e.g., Huntington's disease models) require [¹¹C]raclopride with high molar activity to avoid mass-related receptor occupancy artifacts. Using (S)-O-desmethylraclopride and the [¹¹C]methyl triflate method, a radiochemical yield of 55–65% can be achieved in 35 minutes [3], enabling production of sufficient injectable dose with high specific activity from a single cyclotron bombardment. The verified enantiomeric purity ([α]²⁰D = -30 to -33°) guarantees that the resulting radiotracer binds with high affinity to D2 receptors .

GMP-Compliant Precursor Sourcing for Multi-Center Clinical Trials Using [¹¹C]Raclopride PET

Multi-center clinical trials (e.g., antipsychotic D2 occupancy studies) demand batch-to-batch consistency in precursor quality. Desmethylraclopride with a purity specification of ≥98.0% (HPLC) and a narrow melting point range (221–225 °C) provides the necessary quality assurance. The avoidance of DMSO in the [¹¹C]MeOTf radiolabeling procedure [3] further simplifies the final product quality control, as residual solvent analysis is reduced to a single solvent (acetonitrile or 2-butanone), facilitating GMP documentation and regulatory submission.

Radiochemistry Method Development and Optimization of Novel ¹¹C-Methylation Strategies

Desmethylraclopride serves as an ideal model substrate for developing and validating new ¹¹C-methylation technologies (e.g., loop methods, microfluidic chips). The quantitative comparison between the [¹¹C]MeOTf method (55–65% RCY) [3] and the [¹¹C]MeI method (51.3 ± 11.2% RCY) [2] establishes a performance benchmark against which novel methylation approaches can be measured. The compound's well-characterized analytical profile (HPLC retention time, mass spectrum, melting point) facilitates straightforward reaction monitoring and product identification.

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